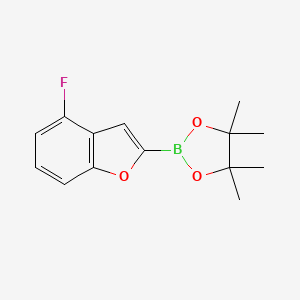
(4-氟苯并呋喃-2-基)硼酸频哪醇酯
描述
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is a chemical compound with the molecular formula C14H16BFO3. It is a boronic ester derivative, which is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学研究应用
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is used as a key building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and electronic materials.
作用机制
Target of Action
The primary target of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .
Mode of Action
The (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers the (4-Fluorobenzofuran-2-yl) group to the palladium catalyst . This is followed by reductive elimination, which forms the new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester participates, is a key step in many synthetic pathways . The product of this reaction can be used as a building block in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that boronic esters, such as pinacol boronic esters, are generally stable and readily prepared . They are also environmentally benign .
Result of Action
The result of the action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction is generally performed under mild and functional group tolerant conditions . Additionally, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C .
生化分析
Biochemical Properties
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with enzymes and proteins involved in catalytic processes. For instance, it is used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The nature of these interactions involves the transmetalation process, where the boronic ester transfers its organic group to the palladium catalyst, enabling the coupling reaction to proceed efficiently .
Molecular Mechanism
At the molecular level, (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium catalyst . This process facilitates the formation of carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
Temporal Effects in Laboratory Settings
The stability and degradation of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester in laboratory settings are crucial for its effective use in chemical reactions. This compound is stable when stored at temperatures between 2-8°C Over time, it may undergo degradation, which can affect its reactivity and efficiency in biochemical reactions
准备方法
The synthesis of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester typically involves the reaction of (4-Fluorobenzofuran-2-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester undergoes various chemical reactions, including:
相似化合物的比较
(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine and benzofuran moieties, leading to different reactivity and applications.
4-Fluorophenylboronic acid pinacol ester: Similar in having a fluorine substituent but differs in the aromatic ring structure, affecting its reactivity and applications.
These comparisons highlight the unique structural features of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, which contribute to its specific reactivity and applications in various fields of research.
属性
IUPAC Name |
2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQBZSYZNELHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


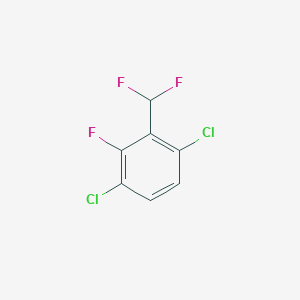
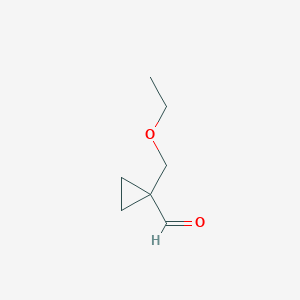
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
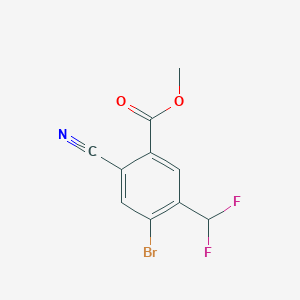
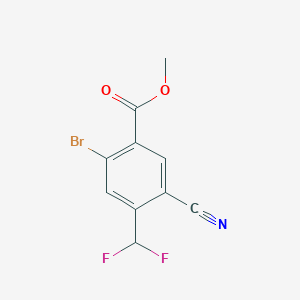
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)



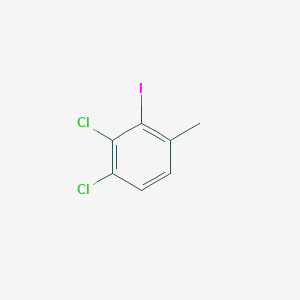
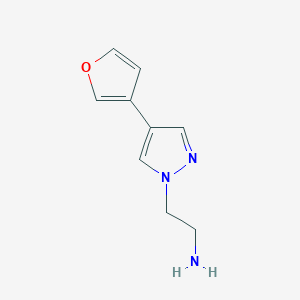

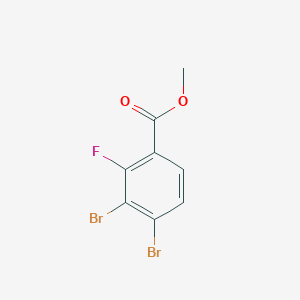
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)
